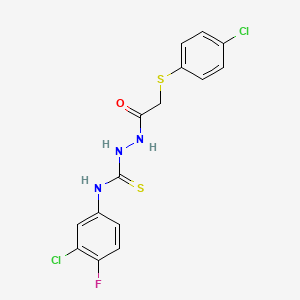
N-(3-Chloro-4-fluorophenyl)-2-(2-((4-chlorophenyl)sulfanyl)acetyl)-1-hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-fluorophenyl)-2-(2-((4-chlorophenyl)sulfanyl)acetyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H12Cl2FN3OS2 and its molecular weight is 404.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-Chloro-4-fluorophenyl)-2-(2-((4-chlorophenyl)sulfanyl)acetyl)-1-hydrazinecarbothioamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a hydrazinecarbothioamide functional group, which is often associated with various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties.
- Mechanism of Action : The compound may act through the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by promoting cell cycle arrest and enhancing pro-apoptotic signals .
- Case Study : In a study involving various hydrazine derivatives, it was found that certain analogs demonstrated IC50 values ranging from 1.3 μM to 17.25 μM against HepG2 liver cancer cells, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- In Vitro Studies : Preliminary results suggest that derivatives of this compound exhibit activity against a range of bacterial strains. For instance, compounds with similar thioamide functionalities have shown efficacy against both Gram-positive and Gram-negative bacteria .
Comparative Biological Activity Table
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 1.3 | |
| Compound B | Antimicrobial | 10.0 | |
| N-(3-Chloro-4-fluorophenyl)-... | Anticancer & Antimicrobial | TBD | TBD |
Detailed Research Findings
- Antitumor Mechanisms : In studies focusing on HDAC inhibition, it was observed that the compound could lead to significant tumor growth inhibition in xenograft models, with TGI values exceeding 48% compared to standard treatments like SAHA .
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which is critical for halting the proliferation of malignant cells.
- Synergistic Effects : When combined with other chemotherapeutic agents such as taxol and camptothecin, the compound exhibited enhanced anticancer activity, suggesting potential for combination therapies .
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FN3OS2/c16-9-1-4-11(5-2-9)24-8-14(22)20-21-15(23)19-10-3-6-13(18)12(17)7-10/h1-7H,8H2,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCSJKCHUVTSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NNC(=S)NC2=CC(=C(C=C2)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329699-91-4 |
Source


|
| Record name | N-(3-CL-4-FLUOROPHENYL)-2-(((4-CHLOROPHENYL)THIO)ACETYL)HYDRAZINECARBOTHIOAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














